molecular formula C12H9BrO4 B15315264 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester CAS No. 33513-40-5

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester

Cat. No.: B15315264
CAS No.: 33513-40-5
M. Wt: 297.10 g/mol
InChI Key: BDESGNKGTJQLCI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 4th position, and an ethyl ester group attached to the carboxylic acid at the 2nd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester typically involves the following steps:

    Bromination: The starting material, 4H-1-Benzopyran-2-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6th position.

    Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 4th position.

    Esterification: Finally, the carboxylic acid group at the 2nd position is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine for bromination, oxidizing agents like potassium permanganate for oxidation, and ethanol for esterification.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-: Lacks the ethyl ester group.

    4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester: Contains a chlorine atom instead of bromine.

    4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-hydroxy-, ethyl ester: Contains a hydroxyl group instead of an oxo group.

Uniqueness

4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is unique due to the combination of the bromine atom, oxo group, and ethyl ester group. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

33513-40-5

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 6-bromo-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3

InChI Key

BDESGNKGTJQLCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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